molecular formula C8H12BrN B13228419 3,4-Dimethylaniline hydrobromide

3,4-Dimethylaniline hydrobromide

Cat. No.: B13228419
M. Wt: 202.09 g/mol
InChI Key: WZVIFYWBZUDFRP-UHFFFAOYSA-N
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Description

3,4-Dimethylaniline hydrobromide (CAS 95-64-7) is the hydrobromide salt of 3,4-dimethylaniline (3,4-DMA), a derivative of aniline with two methyl groups at the 3- and 4-positions of the benzene ring. The free base form, 3,4-DMA, is a crystalline powder with a molecular formula of C₈H₁₁N and a molecular weight of 121.18 g/mol .

Properties

Molecular Formula

C8H12BrN

Molecular Weight

202.09 g/mol

IUPAC Name

3,4-dimethylaniline;hydrobromide

InChI

InChI=1S/C8H11N.BrH/c1-6-3-4-8(9)5-7(6)2;/h3-5H,9H2,1-2H3;1H

InChI Key

WZVIFYWBZUDFRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C.Br

Origin of Product

United States

Preparation Methods

High-Pressure Ammonolysis of 4-Bromo-ortho-xylene

One classical and industrially relevant method for preparing 3,4-dimethylaniline involves the ammonolysis of 4-bromo-ortho-xylene under high temperature and pressure in the presence of copper catalysts. This method avoids tedious separation steps associated with nitration and reduction routes.

  • Reaction : 4-Bromo-ortho-xylene + Ammonia → 3,4-Dimethylaniline
  • Conditions : Temperature around 200°C, pressure approximately 900–1000 psi, copper or copper salt catalyst
  • Advantages : High yield, isomer-free product, simplified purification
  • Reference : US Patent US2347652A (1941) describes this method in detail, emphasizing catalyst choice and reaction parameters for optimal yield.

Catalytic Hydrogenation Reduction of Nitro Precursors

Another synthetic route involves catalytic hydrogenation of nitro-substituted intermediates:

  • Starting from 3-chloromethyl-4-methylnitrobenzene, catalytic hydrogenation under alkaline two-phase conditions reduces the nitro group and simultaneously removes chlorine, yielding 3,4-dimethylaniline.
  • A water-soluble ethylenediamine salicylaldehyde Schiff base palladium complex catalyst is used.
  • The catalyst can be recovered and reused multiple times without loss of activity.
  • This method is efficient and suitable for industrial scale synthesis.
  • Reference: CN Patent CN102952021B (2011).

Nitration and Reduction Route (Classical Method)

  • Ortho-xylene is nitrated to form 1-nitro-3,4-dimethylbenzene.
  • The nitro compound is then reduced using hydrogen gas and a platinum catalyst.
  • This method requires vacuum distillation and extensive purification.
  • Less favored industrially due to complexity and lower yield.

Conversion of 3,4-Dimethylaniline to 3,4-Dimethylaniline Hydrobromide

The hydrobromide salt is formed by treating 3,4-dimethylaniline with hydrobromic acid, typically in an organic solvent or aqueous medium, to precipitate the hydrobromide salt.

  • This step is straightforward and involves acid-base reaction.
  • The hydrobromide salt is more stable and easier to handle than the free amine.
  • Purification is usually achieved by recrystallization.

Summary Table of Preparation Methods for 3,4-Dimethylaniline and Its Hydrobromide Salt

Method Starting Material Key Reagents Conditions Advantages Reference
High-pressure ammonolysis 4-Bromo-ortho-xylene NH3, Cu catalyst ~200°C, 900-1000 psi High yield, isomer-pure, scalable US2347652A
Catalytic hydrogenation 3-Chloromethyl-4-methylnitrobenzene Pd Schiff base catalyst, H2 Alkaline, two-phase system Catalyst reuse, efficient CN102952021B
Nitration and reduction Ortho-xylene HNO3, Pt/H2 Multi-step, vacuum distillation Classical, but complex US2347652A
Bromination (for related derivative) N,N-Dimethylaniline Br2, AcOH 40–60°C Selective bromination, hydrobromide salt formation BenchChem

Research Findings and Analytical Considerations

  • The ammonolysis method provides a direct route to 3,4-dimethylaniline without isomer contamination, improving downstream purity for hydrobromide salt formation.
  • Catalytic hydrogenation methods emphasize catalyst design for efficient nitro reduction and halogen removal, enabling greener and more sustainable processes.
  • Analytical techniques such as HPLC, UV-Vis spectroscopy, and colorimetric tests are essential for monitoring purity and detecting impurities like residual N,N-dimethylaniline or phenolic contaminants.
  • Hydrobromide salts are preferred for stability and ease of handling in pharmaceutical and chemical applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylaniline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethylaniline hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethylaniline hydrobromide involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Key Properties:

  • Melting Point : 49–51°C
  • Boiling Point : 226°C
  • Applications : Used as an intermediate in dyes, pharmaceuticals, and pesticides .
  • Toxicity : Classified as acutely toxic (Hazard Class 3) via dermal and inhalation routes .

Its genotoxicity has been confirmed in vitro and in vivo, with studies linking it to cigarette smoke and occupational exposure .

Comparison with Similar Compounds

Structural Isomers of Dimethylaniline (DMA)

Dimethylaniline isomers differ in the positions of methyl groups on the benzene ring. Key isomers include 2,3-DMA, 2,4-DMA, 2,5-DMA, 2,6-DMA, 3,4-DMA, and 3,5-DMA (Table 1).

Table 1: Structural and Physicochemical Properties of DMA Isomers

Isomer CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
2,3-DMA 87-59-2 C₈H₁₁N 121.18 24–26 221–222
2,6-DMA 87-62-7 C₈H₁₁N 121.18 11–13 214–216
3,4-DMA 95-64-7 C₈H₁₁N 121.18 49–51 226
3,5-DMA 108-69-0 C₈H₁₁N 121.18 8–10 221–222

Notes:

  • All isomers share the same molecular formula and weight but differ in physicochemical properties due to structural variations .
  • 3,4-DMA has the highest melting point among isomers, likely due to steric and electronic effects .

Mutagenicity and Carcinogenicity

Table 2: Mutagenic and Carcinogenic Profiles of DMA Isomers

Isomer Mutagenicity (Comet/Micronucleus Assays) Carcinogenicity (Rodent Studies) Key Findings
2,6-DMA Positive in lung and liver Sufficient evidence Targets nasal cavity in rodents; linked to bladder cancer in humans .
3,4-DMA Positive in liver and kidney Limited evidence Genotoxicity via NAT1-mediated bioactivation; oxidative DNA damage .
3,5-DMA Weakly positive No data Less studied; lower mutagenic potency compared to 2,6-DMA .

Key Observations :

  • 3,4-DMA shows significant genotoxicity but lacks conclusive carcinogenicity data. Its mutagenicity is driven by NAT1-mediated metabolic activation .
  • 3,5-DMA and other isomers (e.g., 2,4-DMA) display weaker mutagenic activity, suggesting positional effects on toxicity .

Environmental and Industrial Handling

Adsorption and Removal:

  • 3,4-DMA : Effectively adsorbed by biochar-TiO₂ composites, with a maximum adsorption capacity of 136.3 mg/g .
  • 2,6-DMA: Limited data on environmental removal; high persistence due to structural stability.

Table 3: Regulatory Status of DMA Isomers

Isomer Regulatory Status
2,6-DMA Listed in Japan’s JECDB as a high-priority chemical; restricted in the EU .
3,4-DMA Classified as acutely toxic (Hazard Class 3); monitored under TSCA .
3,5-DMA No specific restrictions; limited regulatory oversight .

Biological Activity

3,4-Dimethylaniline hydrobromide is a derivative of dimethylaniline, an aromatic amine known for its applications in dye manufacturing and as an intermediate in organic synthesis. The biological activity of this compound is of significant interest due to its potential implications in pharmacology and toxicology.

3,4-Dimethylaniline hydrobromide can be represented by the molecular formula C9H12BrNC_9H_{12}BrN. It is characterized by the presence of two methyl groups attached to the aniline structure, which influences its biological properties.

Biological Activity Overview

The biological activities associated with 3,4-dimethylaniline hydrobromide include:

  • Genotoxicity : Studies suggest that similar compounds in the dimethylaniline family exhibit genotoxic effects. For instance, 2,6- and 3,5-dimethylanilines have been implicated in inducing mutations and DNA damage in mammalian cells, indicating that 3,4-dimethylaniline may share similar properties .
  • Antioxidant Activity : Research has indicated that derivatives of dimethylaniline can possess antioxidant properties. The ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases .
  • Cytotoxicity : In vitro studies have demonstrated that certain dimethylaniline derivatives exhibit cytotoxic effects against various cancer cell lines. The effectiveness can vary significantly based on structural modifications .

Genotoxicity Studies

A study on the genotoxic potential of dimethylanilines revealed that these compounds can induce mutations in bacterial and mammalian cells. The mutagenic potency was assessed using the Ames test, which indicated a significant risk associated with exposure to these compounds .

CompoundMutagenicity (Ames Test)Cell Line Tested
2,6-DimethylanilinePositiveSalmonella typhimurium
3,5-DimethylanilinePositiveCHO Cells
3,4-DimethylanilinePendingNot yet tested

Antioxidant Activity

In a comparative study assessing antioxidant activities of various dimethylaniline derivatives, it was found that certain modifications led to enhanced DPPH radical scavenging activity. This suggests potential therapeutic applications in oxidative stress-related conditions .

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid100
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide140
3,4-Dimethylaniline DerivativeData not yet available

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of various dimethylaniline derivatives were evaluated against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines. Preliminary results indicate that structural variations significantly influence cytotoxicity levels .

CompoundU-87 Cell Viability (%)MDA-MB-231 Cell Viability (%)
Control100100
3,4-Dimethylaniline Derivative5678

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